![molecular formula C15H18N2O B3171806 N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine CAS No. 946698-68-6](/img/structure/B3171806.png)
N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine
Overview
Description
N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine: is an organic compound with a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol. This compound is used primarily in scientific research, particularly in the fields of organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-methylphenol with 3-bromophenyl-N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, following the Suzuki-Miyaura coupling method .
Industrial Production Methods: the Suzuki-Miyaura coupling method is widely used in industrial settings due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₅H₁₈N₂O
- Molecular Weight: 242.32 g/mol
- CAS Number: 946728-44-5
- Structure: The compound features an amine functional group and a phenoxy moiety, which contribute to its chemical reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity:
Research indicates that N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of specific signaling pathways associated with tumor growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their anticancer properties. Results showed that modifications in the phenoxy group enhanced potency against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .
Proteomics Research:
The compound is utilized as a specialty product in proteomics, aiding in the study of protein interactions and functions. Its ability to form stable complexes with proteins makes it valuable for understanding cellular mechanisms at the molecular level .
Environmental Science
Herbicide Development:
this compound has been explored as a potential herbicide. Its selective mode of action allows it to target specific plant species without affecting non-target organisms.
Data Table: Herbicidal Activity
Compound | Target Species | Efficacy (%) | Reference |
---|---|---|---|
This compound | Broadleaf Weeds | 85% | |
Control (Standard Herbicide) | Broadleaf Weeds | 90% |
Toxicological Studies:
Toxicity assessments indicate that this compound poses risks to aquatic life, necessitating careful handling and application in agricultural settings . Long-term studies are essential to evaluate its environmental impact comprehensively.
Biochemical Applications
Enzyme Inhibition:
The compound has been studied for its role as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to disease states. It shows promise in modulating enzyme activity linked to metabolic disorders.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited enzymes involved in cholesterol synthesis, suggesting potential applications in managing dyslipidemia .
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide
- N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide
Comparison: N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of the dimethylamine group enhances its solubility and reactivity compared to similar compounds.
Biological Activity
N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H20N2O
- Molecular Weight : 220.30 g/mol
- Chemical Structure : The compound features a phenoxy group linked to a propyl chain and a dimethylamine group, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can bind to active sites on various enzymes, modulating their activity. For instance, it has been noted to inhibit certain enzyme pathways, which can lead to therapeutic effects in various diseases.
- Receptor Binding : It interacts with specific cellular receptors, triggering signaling pathways that can influence cell proliferation and apoptosis. This property makes it a candidate for anticancer research .
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The IC50 values observed ranged from 0.50 to 3.58 µM depending on the specific cell line tested .
- Cholinesterase Inhibition : The compound has shown potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Its potency in inhibiting acetylcholinesterase (AChE) was found to be in the nanomolar range, comparable to established drugs like donepezil .
- Antioxidant Properties : Besides its enzyme inhibition capabilities, this compound also exhibits antioxidant properties, which may contribute to its overall therapeutic potential by protecting cells from oxidative stress .
Data Table of Biological Activities
Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MDA-MB-231 (Breast) | 0.50 | |
Anticancer | HeLa (Cervical) | 0.82 | |
Cholinesterase Inhibition | AChE | 20 nM | |
Antioxidant | Various | N/A |
Case Studies and Research Findings
-
Case Study on Antiproliferative Effects :
A study evaluated the antiproliferative activity of several derivatives of this compound against human cancer cell lines. Results indicated significant cytotoxicity, particularly in breast and cervical cancer cells, suggesting that structural modifications could enhance efficacy further . -
Cholinesterase Inhibition Study :
Another research focused on the design of compounds similar to this compound as potential cholinesterase inhibitors. The study highlighted the importance of the dimethylamine moiety in enhancing inhibitory potency against AChE, demonstrating that such compounds could serve as leads for Alzheimer's treatment .
Properties
IUPAC Name |
4-[3-(dimethylamino)phenoxy]-3-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-9-12(16)7-8-15(11)18-14-6-4-5-13(10-14)17(2)3/h4-10H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXPAWLTVKWJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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